5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
説明
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The compound has shown promising results in preclinical studies for the treatment of various autoimmune diseases and cancers.
作用機序
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone involves the inhibition of the protein kinase BTK. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK results in the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been extensively studied. The compound has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, the compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potency and specificity for BTK inhibition. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further optimization of the compound to improve its potency and selectivity for BTK inhibition. Another direction is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases and certain types of cancers. Additionally, the compound could be used in combination with other therapies to improve treatment efficacy and reduce toxicity.
科学的研究の応用
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has also shown potential as a treatment for certain types of cancers such as lymphoma and leukemia.
特性
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-10(3-8-17)11(18)14-12(13-9)16-6-4-15(2)5-7-16/h17H,3-8H2,1-2H3,(H,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZNLOCGLGQXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。